molecular formula C13H10N2O2 B5860891 2-(2-furyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

2-(2-furyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Cat. No. B5860891
M. Wt: 226.23 g/mol
InChI Key: ZFSNTNJOIKMARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as FMOX and has a molecular formula of C15H12N2O2. FMOX has been widely studied for its unique properties and potential use in various research fields.

Mechanism of Action

The mechanism of action of FMOX is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. FMOX has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. FMOX has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
FMOX has been shown to have various biochemical and physiological effects. In vitro studies have shown that FMOX can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. FMOX has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, FMOX has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMOX is its versatility in various research fields. It can be used as a building block for the synthesis of various polymers and copolymers, as an electron-transporting material in OLEDs, and as a potential anticancer agent. However, the limitations of FMOX include its low solubility in water and its potential toxicity. Further studies are needed to determine the optimal dosage and administration of FMOX in various applications.

Future Directions

There are several future directions for the research on FMOX. One potential direction is the development of FMOX-based materials for use in organic electronics. Another potential direction is the optimization of the synthesis of FMOX to obtain higher yields and purity. In addition, further studies are needed to determine the optimal dosage and administration of FMOX in cancer therapy. Overall, FMOX has shown promising results in various research fields and has the potential to be a valuable tool in scientific research.

Synthesis Methods

The synthesis of FMOX can be achieved through various methods, including the reaction of 2-amino-5-(3-methylphenyl)-1,3,4-oxadiazole with furfural in the presence of acetic acid and ethanol. Another method involves the reaction of 2-(3-methylphenyl)-1,3,4-oxadiazole-5-carboxylic acid hydrazide with furfural in the presence of concentrated sulfuric acid. The synthesis of FMOX has been optimized to obtain high yields and purity.

Scientific Research Applications

FMOX has been studied extensively for its potential applications in various fields, including material science, organic electronics, and medicinal chemistry. In material science, FMOX has been used as a building block for the synthesis of various polymers and copolymers. In organic electronics, FMOX has been used as an electron-transporting material in organic light-emitting diodes (OLEDs). In medicinal chemistry, FMOX has shown promising results as a potential anticancer agent and as a fluorescent probe for the detection of nitric oxide.

properties

IUPAC Name

2-(furan-2-yl)-5-(3-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-9-4-2-5-10(8-9)12-14-15-13(17-12)11-6-3-7-16-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSNTNJOIKMARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-5-(3-methylphenyl)-1,3,4-oxadiazole

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